molecular formula C21H21N5O2 B4357886 1-[(3,5-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(3,5-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4357886
M. Wt: 375.4 g/mol
InChI Key: FUVHQMHUTAJWPO-UHFFFAOYSA-N
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Description

1-[(3,5-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzimidazole ring: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of the pyrazole ring: This involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Coupling of the benzimidazole and pyrazole rings: This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired amide bond.

    Introduction of the 3,5-dimethylphenoxy group: This can be achieved through nucleophilic substitution reactions, where the phenol derivative reacts with an appropriate leaving group on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The benzimidazole and pyrazole rings can be oxidized under strong oxidative conditions, leading to the formation of quinone-like structures.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially if electron-withdrawing groups are present on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst, and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include alkoxides and amines, and reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amine-substituted products.

Scientific Research Applications

1-[(3,5-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in studies to understand the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3,5-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrazole rings can participate in hydrogen bonding and π-π stacking interactions, which can enhance the binding affinity of the compound to its target. The phenoxy group can also contribute to the overall binding through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole ring structure and are known for their diverse biological activities.

    Pyrazole derivatives: These compounds share the pyrazole ring structure and are used in various medicinal and agricultural applications.

    Phenoxy derivatives: These compounds contain the phenoxy group and are used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

1-[(3,5-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of three distinct functional groups: the benzimidazole ring, the pyrazole ring, and the phenoxy group. This unique combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[(3,5-dimethylphenoxy)methyl]-N-(1-methylbenzimidazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-14-10-15(2)12-16(11-14)28-13-26-9-8-18(24-26)20(27)23-21-22-17-6-4-5-7-19(17)25(21)3/h4-12H,13H2,1-3H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVHQMHUTAJWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)NC3=NC4=CC=CC=C4N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,5-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(3,5-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[(3,5-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[(3,5-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[(3,5-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-[(3,5-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

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